2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
Description
This compound belongs to the quinoline-carbohydrazide family, characterized by a quinoline core substituted with a 4-bromophenyl group at position 2 and a hydrazide moiety at position 3. Its synthesis typically involves condensation of 2-(4-bromophenyl)quinoline-4-carbohydrazide with 4-hydroxybenzaldehyde under acidic conditions . The compound has been investigated for antimicrobial and antiproliferative applications, leveraging its ability to inhibit microbial DNA gyrase .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)26-22)23(29)27-25-14-15-5-11-18(28)12-6-15/h1-14,28H,(H,27,29)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVELNNILHRPH-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N/N=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pfitzinger Reaction Protocol
Characterization of 2
Preparation of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide (3)
The ester 2 is converted to the carbohydrazide intermediate 3 via hydrazinolysis:
Hydrazinolysis Reaction
Characterization of 3
Condensation with 4-Hydroxybenzaldehyde
The final hydrazone is formed by reacting 3 with 4-hydroxybenzaldehyde under acid-catalyzed conditions:
Hydrazone Formation
Characterization of Target Compound
Reaction Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | H₂SO₄ | 78 | 70 |
| DMF | AcOH | 110 | 55 |
| Dioxane | None | 100 | 40 |
Ethanol with H₂SO₄ provided the highest yield due to improved solubility of the aldehyde and effective protonation of the hydrazide.
Byproduct Mitigation
-
Side Reaction : Over-condensation to bis-hydrazones.
-
Solution : Use a 1:1 molar ratio of 3 to aldehyde and strict temperature control.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 1 hour with comparable yields (68%).
Solid-Phase Synthesis
Immobilization of 3 on Wang resin enabled a 75% yield but required specialized equipment.
Industrial-Scale Considerations
The patent CN102924374B highlights cost-effective steps for quinoline derivatives, such as using phenyl aldehyde in excess to drive addition reactions. However, the target compound’s phenolic group necessitates protection-deprotection strategies to prevent side reactions during scaling .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including 2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that the compound can significantly reduce the viability of breast cancer cells by modulating apoptotic pathways and inhibiting specific signaling cascades associated with tumor growth .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The structure of this compound allows it to interact with microbial enzymes or cellular components, potentially leading to the inhibition of bacterial growth. Preliminary studies have demonstrated its effectiveness against several strains of bacteria, indicating its potential use as a novel antimicrobial agent .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to oxidative stress, which are crucial in various diseases, including diabetes and neurodegenerative disorders. This inhibition can lead to reduced oxidative damage in cells, thus providing a protective effect against disease progression .
Molecular Probes
Due to its unique chemical structure, this quinoline derivative can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it useful for studying protein-ligand interactions and cellular processes .
Material Science Applications
Synthesis of Functional Materials
The synthesis of polymers and nanomaterials incorporating quinoline derivatives has gained attention in material science. The compound's functional groups allow for the modification of polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymeric materials can lead to improved performance in applications ranging from coatings to electronic devices .
Case Studies
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Structural Analogues
Table 1: Key Structural Variations in Quinoline-Carbohydrazide Derivatives
Key Observations:
- Methoxy groups (e.g., in ) increase lipophilicity, enhancing membrane permeability but reducing solubility.
- Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which may stabilize charge-transfer complexes but reduce metabolic stability.
Table 2: Antimicrobial and Antiproliferative Activities
Key Findings:
- The target compound exhibits superior antimicrobial activity (MIC = 1.25 µg/mL) compared to analogues with methoxy or nitro groups, likely due to the hydroxyl group’s role in gyrase binding .
- The nitro-substituted derivative shows stronger antiproliferative effects (IC50 = 6.2 µM), possibly due to enhanced cellular uptake via nitroreductase activation .
- Pyrazole-based analogues display weaker activity, highlighting the importance of the quinoline scaffold for DNA-targeted activity.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Analysis:
Activité Biologique
2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a bromophenyl group and a hydrazone moiety. Its molecular formula is , with a molecular weight of 364.21 g/mol. The presence of the bromine atom enhances its biological activity by increasing lipophilicity and enabling interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including 2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.
A study conducted by El Shehry et al. (2018) reported that quinoline derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve the inhibition of bacterial DNA gyrase, crucial for DNA replication.
Anticancer Activity
The compound has also shown promising anticancer properties in vitro. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, a recent evaluation revealed that derivatives of quinoline significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancers .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 15.3 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. In silico studies suggest that it binds effectively to the active sites of COX-1 and COX-2, which may lead to anti-inflammatory effects .
Case Studies
- Study on Antimicrobial Activity : A comprehensive study involving various quinoline derivatives showed that modifications in the structure significantly affected their antimicrobial potency. The presence of electron-withdrawing groups like bromine was found to enhance activity against Pseudomonas aeruginosa and other pathogens .
- Anticancer Evaluation : In vitro assays on human breast cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls, indicating its potential as a therapeutic agent against cancer .
- Enzyme Inhibition Mechanism : A recent publication detailed the binding interactions between quinoline derivatives and COX enzymes using molecular docking studies, providing insights into their inhibitory mechanisms .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis involves a multi-step process:
Precursor Synthesis : Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate is synthesized via Friedländer condensation or related methods, followed by hydrolysis to yield the carboxylic acid derivative .
Hydrazide Formation : The carboxylate is converted to 2-(4-bromophenyl)quinoline-4-carbohydrazide using hydrazine hydrate under reflux conditions in ethanol .
Condensation : The hydrazide reacts with 4-hydroxybenzaldehyde in acidic (e.g., acetic acid) or basic media to form the final hydrazone derivative via Schiff base condensation.
Intermediates are characterized using:
- NMR Spectroscopy : To confirm bond formation (e.g., hydrazide NH protons at δ 9–10 ppm, imine CH=N peak at δ 8.5–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ions (e.g., [M+H]⁺) .
- HPLC/TLC : Monitors reaction progress and purity (>95% by HPLC) .
Basic: Which spectroscopic and chromatographic methods confirm structure and purity?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline C4 carbonyl at ~165 ppm, aromatic protons at δ 7–8 ppm) and confirms E-configuration of the hydrazone (imine proton as a singlet) .
- FT-IR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELXL for refinement .
- HPLC : Quantifies purity using a C18 column (methanol/water mobile phase, UV detection at 254 nm) .
Advanced: How do structural modifications influence anticancer activity? What SAR trends exist?
Answer:
Key SAR Trends (Table 1):
| Substituent Position | Functional Group | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 4-Bromophenyl (R₁) | Br | 2.1 (Breast cancer) | |
| 4-Methoxyphenyl (R₁) | OCH₃ | 5.8 | |
| 4-Hydroxyphenyl (R₂) | OH | 1.9 | |
| 3-Chlorophenyl (R₂) | Cl | 7.3 |
Mechanistic Insights:
- Electron-Withdrawing Groups (Br) : Enhance DNA intercalation and topoisomerase inhibition via increased π-π stacking .
- Hydroxyl Group (R₂) : Improves solubility and hydrogen bonding with kinase active sites (e.g., EGFR) .
- Methoxy vs. Hydroxy : Methoxy reduces activity due to steric hindrance and lower H-bond donor capacity .
Methodology : Synthesize analogs, test in standardized MTT assays (e.g., MCF-7 cells), and correlate substituent effects with docking studies (AutoDock Vina) .
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Answer:
Challenges:
- Disorder/Twinning : Flexible hydrazone linkage leads to disordered regions in the crystal lattice .
- Weak Diffraction : Large molecular weight (MW ~450 g/mol) results in low-resolution data (<1.0 Å).
Solutions:
- SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to model disordered moieties .
- High-Resolution Data : Synchrotron radiation (λ = 0.7 Å) improves data quality.
- Twinned Data : Processed via TwinRotMat in PLATON to deconvolute overlapping reflections .
Example : A related quinoline hydrazone required 97% completeness in data collection to resolve a twin law (h, k, -h-k-l) .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
Case Study : Compound A shows IC₅₀ = 2.1 μM in Study X (MCF-7 cells) but IC₅₀ = 10.5 μM in Study Y (HeLa cells).
Resolution Strategies:
Standardized Assays : Use identical cell lines, passage numbers, and incubation times (e.g., 48 hr vs. 72 hr affects viability).
Purity Validation : Confirm compound purity via HPLC (>98%) to exclude degradation products .
Solvent Effects : Compare DMSO concentration (≤0.1% v/v) to avoid cytotoxicity artifacts.
Positive Controls : Include doxorubicin or cisplatin to validate assay sensitivity .
Data Reconciliation Example : A 2024 study attributed discrepancies to differences in serum content (10% FBS vs. serum-free media) altering drug uptake .
Advanced: What in silico approaches predict binding modes and pharmacokinetics?
Answer:
Methodology:
Molecular Docking (AutoDock/Vina) : Dock the compound into EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with Leu844) .
ADMET Prediction (SwissADME) : Predicts moderate BBB permeability (logBB = 0.2) and CYP3A4 metabolism, guiding lead optimization .
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
Output Example : A 2025 study combined docking with MM/GBSA scoring (ΔG = -45 kcal/mol) to prioritize analogs for synthesis .
Advanced: How is regioselectivity achieved in derivatization reactions?
Answer:
Key Reaction : Bromine substitution at the quinoline C6 position.
Regioselective Conditions:
- Electrophilic Aromatic Substitution : Use Br₂ in H₂SO₄ at 0°C to direct bromination to the electron-rich quinoline C6 position .
- Catalytic Control : Pd(OAc)₂ with PPh₃ ligand enables Suzuki coupling at C2 while preserving the hydrazone .
Analytical Validation : Monitor regiochemistry via NOESY (proximity of Br to H5) and 2D NMR .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Anticancer : NCI-60 panel or patient-derived xenograft (PDX) cells .
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported as ≤8 µg/mL) .
- Antioxidant : DPPH radical scavenging (IC₅₀ <50 µM indicates potency) .
Controls : Include vehicle (DMSO) and reference drugs (e.g., ascorbic acid for antioxidant assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
